L-Arabinose, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arabinose, oxime is a derivative of L-arabinose, a naturally occurring pentose sugar found in various plant materials The oxime functional group is characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arabinose, oxime can be synthesized through the reaction of L-arabinose with hydroxylamine in anhydrous ethanol. The process involves the neutralization of hydroxylamine hydrochloride with sodium ethoxide, followed by the addition of the free hydroxylamine to a solution of L-arabinose. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods
This enzyme can be immobilized using methods like alginate beads treated with glutaraldehyde, providing a stable and economical method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Arabinose, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
L-Arabinose, oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in the metabolism of L-arabinose in microorganisms.
Industry: Used in the production of rare sugars and as a precursor for various biochemical compounds
Mechanism of Action
The mechanism of action of L-arabinose, oxime involves its interaction with specific enzymes and metabolic pathways. In microorganisms, L-arabinose isomerase catalyzes the isomerization of L-arabinose to L-ribulose, which is further metabolized through the pentose phosphate pathway. The oxime group can also interact with various molecular targets, influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- D-Arabinose, oxime
- L-Ribose, oxime
- D-Xylose, oxime
Uniqueness
L-Arabinose, oxime is unique due to its specific structural configuration and the presence of the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and applications in research and industry make it a valuable subject of study.
Properties
CAS No. |
5978-85-8 |
---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |
InChI Key |
OKDOWAAKOUUJPX-BHQIHCQQSA-N |
Isomeric SMILES |
C(C(C(C(/C=N\O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=NO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.